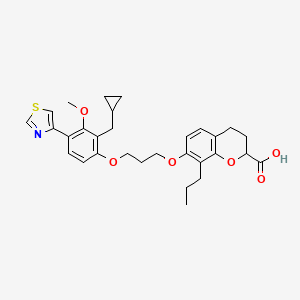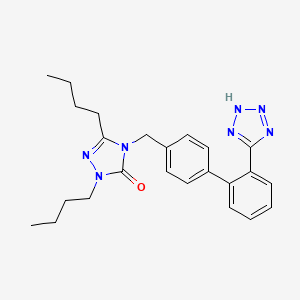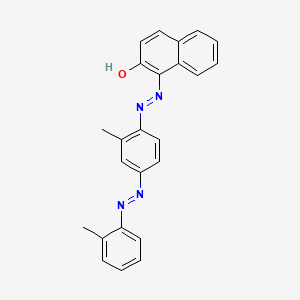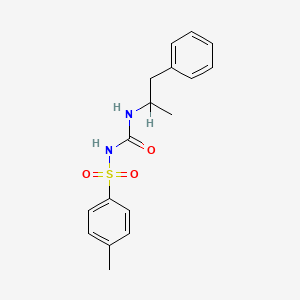
Tropansérine
Vue d'ensemble
Description
La tropansérine est un composé chimique connu pour son activité antagoniste puissante et sélective sur le récepteur 5-hydroxytryptamine 3. Elle a été étudiée lors d'essais cliniques dans les années 1980 pour le traitement des migraines, mais n'a jamais été commercialisée .
Applications De Recherche Scientifique
Chemistry: Tropanserin is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: It is utilized in research to understand the role of 5-hydroxytryptamine 3 receptors in various biological processes.
Mécanisme D'action
Target of Action
Tropanserin, also known as MDL-72,422, is a drug that acts as a potent and selective antagonist of the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, playing a crucial role in the regulation of various neurological and biological processes.
Mode of Action
As a 5-HT3 receptor antagonist, Tropanserin binds to these receptors and inhibits their activity . This inhibition prevents the action of serotonin, a neurotransmitter that can trigger various physiological responses, including those related to mood and perception.
Analyse Biochimique
Biochemical Properties
Tropanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It primarily acts as an antagonist to the 5-hydroxytryptamine 3 receptor, a type of serotonin receptor. This interaction inhibits the receptor’s activity, which can influence various physiological processes. Tropanserin’s interaction with the 5-hydroxytryptamine 3 receptor is characterized by its high affinity and selectivity, making it a valuable tool in studying serotonin-related pathways .
Cellular Effects
Tropanserin affects various types of cells and cellular processes. By antagonizing the 5-hydroxytryptamine 3 receptor, it can modulate cell signaling pathways, particularly those involving serotonin. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, Tropanserin’s inhibition of the 5-hydroxytryptamine 3 receptor can reduce the excitatory effects of serotonin, potentially impacting neurotransmission and neuronal activity .
Molecular Mechanism
The molecular mechanism of Tropanserin involves its binding to the 5-hydroxytryptamine 3 receptor, preventing serotonin from activating the receptor. This inhibition can lead to a decrease in the downstream signaling pathways that are typically activated by serotonin. Tropanserin’s high affinity for the 5-hydroxytryptamine 3 receptor ensures that it effectively competes with serotonin, thereby exerting its antagonistic effects. Additionally, Tropanserin may influence other molecular targets, although its primary action is through the 5-hydroxytryptamine 3 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tropanserin can change over time. Studies have shown that Tropanserin is relatively stable, but its activity can diminish with prolonged exposure. This degradation can impact its long-term effects on cellular function. In vitro studies have demonstrated that Tropanserin’s inhibitory effects on the 5-hydroxytryptamine 3 receptor can persist for several hours, but the compound may degrade over time, reducing its efficacy .
Dosage Effects in Animal Models
The effects of Tropanserin vary with different dosages in animal models. At lower doses, Tropanserin effectively inhibits the 5-hydroxytryptamine 3 receptor without causing significant adverse effects. At higher doses, Tropanserin can lead to toxic effects, including disruptions in normal cellular function and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .
Metabolic Pathways
Tropanserin is involved in specific metabolic pathways that influence its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. These metabolic processes can affect Tropanserin’s bioavailability and efficacy. Enzymes such as cytochrome P450 play a crucial role in the metabolism of Tropanserin, impacting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, Tropanserin is transported and distributed through various mechanisms. It can cross cellular membranes and interact with intracellular targets. Transporters and binding proteins may facilitate Tropanserin’s movement within the body, influencing its localization and accumulation. The compound’s distribution is critical for its therapeutic effects, as it needs to reach specific receptors to exert its action .
Subcellular Localization
Tropanserin’s subcellular localization is essential for its activity and function. The compound is primarily localized in areas where the 5-hydroxytryptamine 3 receptor is abundant, such as neuronal synapses. This localization allows Tropanserin to effectively inhibit serotonin signaling at these sites. Additionally, Tropanserin may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .
Méthodes De Préparation
La tropansérine peut être synthétisée par réaction de la tropine avec le chlorure de 3,5-diméthylbenzoyle . La réaction implique la formation d'une liaison ester entre la tropine et le chlorure de benzoyle, conduisant au produit final, la this compound. Les conditions réactionnelles nécessitent généralement une atmosphère inerte et un solvant approprié pour faciliter le processus d'estérification .
Analyse Des Réactions Chimiques
La tropansérine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Elle peut être réduite pour former des dérivés réduits, bien que les conditions et les réactifs spécifiques pour cette réaction soient moins souvent rapportés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Chimie : La this compound est utilisée comme composé de référence dans les études impliquant des antagonistes du récepteur 5-hydroxytryptamine 3.
Biologie : Elle est utilisée dans la recherche pour comprendre le rôle des récepteurs 5-hydroxytryptamine 3 dans divers processus biologiques.
Mécanisme d'action
La this compound exerce ses effets en antagonisant sélectivement le récepteur 5-hydroxytryptamine 3. Ce récepteur est impliqué dans divers processus physiologiques, notamment la modulation de la libération de neurotransmetteurs et la régulation de la motilité gastro-intestinale. En bloquant ce récepteur, la this compound peut moduler les effets de la sérotonine, ce qui conduit à ses propriétés anxiolytiques et antimigraineuses .
Comparaison Avec Des Composés Similaires
La tropansérine est unique parmi les antagonistes du récepteur 5-hydroxytryptamine 3 en raison de sa structure chimique spécifique et de son activité sélective. Des composés similaires comprennent :
- Bemesetron
- Zatosetron
- Ricasetron
- Granisetron
- Tropisètron
Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques et leurs profils pharmacologiques spécifiques. La structure unique de la this compound contribue à ses propriétés pharmacologiques distinctes et à ses applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNYFLPWFSBLN-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042618 | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85181-40-4 | |
| Record name | Tropanserin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROPANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)


![3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1681515.png)
![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)




![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

